ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
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Overview
Description
Ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound with a unique structure that includes a thiazinan ring, chlorobenzyl, and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves multiple steps, including the formation of the thiazinan ring and the introduction of the chlorobenzyl and ethoxyphenyl groups. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in the formation of new functionalized derivatives.
Scientific Research Applications
Ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can be compared with other similar compounds, such as:
4-Chlorobenzyl benzoate: A related compound with similar structural features but different functional groups and properties.
Ethyl 4-chlorobenzoate: Another related compound with a simpler structure and different reactivity.
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H28ClN3O5S |
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Molecular Weight |
566.1 g/mol |
IUPAC Name |
ethyl 4-[[3-[(4-chlorophenyl)methyl]-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C29H28ClN3O5S/c1-3-37-24-15-13-22(14-16-24)31-27(35)25-17-26(34)33(18-19-5-9-21(30)10-6-19)29(39-25)32-23-11-7-20(8-12-23)28(36)38-4-2/h5-16,25H,3-4,17-18H2,1-2H3,(H,31,35) |
InChI Key |
KNXSZHYSUDQKBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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